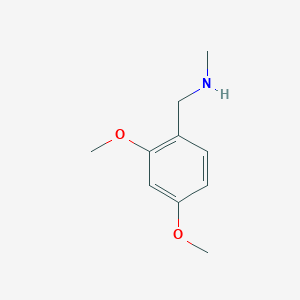

1-(2,4-dimethoxyphenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVUWTHGZHDWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368580 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102503-23-1 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,4-dimethoxyphenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-dimethoxyphenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical data on 1-(2,4-dimethoxyphenyl)-N-methylmethanamine. As of the latest literature review, there is no publicly available information regarding the specific pharmacological properties, mechanism of action, or receptor binding profile of this compound. The information presented herein is intended for research and informational purposes only.

Core Chemical Properties

This compound, also known as N-methyl-2,4-dimethoxybenzylamine, is a substituted benzylamine derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2,4-dimethoxyphenyl)-N-methylmethanamine | N/A |

| CAS Number | 102503-23-1 | N/A |

| Molecular Formula | C₁₀H₁₅NO₂ | N/A |

| Molecular Weight | 181.23 g/mol | N/A |

| Physical Form | Liquid | [1][2] |

| Boiling Point | 262.1 °C at 760 mmHg | N/A |

| Density | 1.012 g/cm³ | N/A |

| Refractive Index | 1.5 | N/A |

| pKa (Predicted) | 9.32 ± 0.10 | N/A |

| Purity (Typical) | 98% | [1][2] |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | [1][2] |

Synthesis Protocol

A common method for the synthesis of this compound is via reductive amination of 2,4-dimethoxybenzaldehyde with methylamine, followed by reduction of the resulting imine.

Materials and Reagents

-

2,4-dimethoxybenzaldehyde

-

Methylamine solution (e.g., 33% in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium hydroxide (NaOH), dilute solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Experimental Procedure

-

Imine Formation: A solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol is cooled to 0 °C. A solution of methylamine (4.0 eq) in methanol is added dropwise to the cooled aldehyde solution. The reaction mixture is stirred at 0 °C for 1 hour to facilitate the formation of the corresponding imine.

-

Reduction: To the same reaction mixture, sodium borohydride (1.2 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and is stirred for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is acidified with a dilute solution of hydrochloric acid. The methanol is removed under reduced pressure. The resulting residue is diluted with water and then basified with a dilute sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (e.g., 50-80%). The final product is typically obtained as a light yellow liquid.

Synthesis Workflow Diagram

Caption: Reductive amination synthesis workflow.

Potential Biological Activity (Speculative)

While no specific pharmacological data exists for this compound, the broader class of substituted benzylamine and benzamide derivatives has been explored for various biological activities. It is important to emphasize that the following is speculative and based on the activities of structurally related, but distinct, molecules.

-

Antimicrobial Activity: Some substituted benzylamine derivatives have been investigated for their potential as antimicrobial agents.

-

Central Nervous System (CNS) Activity: The benzylamine scaffold is present in numerous CNS-active compounds. Depending on the substitution pattern, these molecules can interact with a variety of receptors and transporters.

-

Enzyme Inhibition: Certain benzylamine derivatives have been shown to be inhibitors of various enzymes.

Further research, including in vitro screening and binding assays, would be necessary to determine if this compound possesses any of these or other biological activities.

Experimental Protocols for Future Research

Should a biological target for this compound be identified, standard experimental protocols can be employed to characterize its pharmacological profile.

Receptor Binding Assays

A generic workflow for a competitive radioligand binding assay is described below. This would need to be adapted based on the specific receptor of interest.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from either cultured cells or tissue homogenates.

-

Assay Buffer: Utilize a buffer system appropriate for the target receptor that includes protease inhibitors.

-

Competition Assay: Incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand using rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

Caption: General workflow for a competitive receptor binding assay.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. However, its biological activity and pharmacological profile remain uncharacterized in the public domain. This technical guide provides the foundational chemical information and outlines potential avenues for future pharmacological investigation. Researchers and drug development professionals are encouraged to use this information as a starting point for exploring the potential therapeutic applications of this and related molecules.

References

In-Depth Technical Guide to the Synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine, a key intermediate in the development of various pharmaceutical compounds. This document details a primary synthetic methodology, presents quantitative data in a structured format, and includes a visual representation of the chemical pathway.

Core Synthesis: Reductive Amination

The most common and efficient method for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine is through the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine. This reaction proceeds in two key stages: the formation of an intermediate imine, followed by its reduction to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride and sodium triacetoxyborohydride being common choices in a laboratory setting due to their selectivity and mild reaction conditions.[1][2] Catalytic hydrogenation using reagents like Raney nickel is also a viable, scalable method.

Reaction Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Reductive amination pathway for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine via reductive amination. Please note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Materials | ||

| 2,4-Dimethoxybenzaldehyde | 1.0 equivalent | |

| Methylamine solution (e.g., 40% in H2O) | 1.5 - 3.0 equivalents | |

| Reducing Agent | ||

| Sodium Borohydride (NaBH4) | 1.1 - 1.5 equivalents | [3][4] |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | 1.2 - 1.5 equivalents | [2] |

| Reaction Conditions | ||

| Solvent | Methanol, Ethanol, Dichloromethane, or THF | [2][5] |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 1 - 24 hours | |

| Product Characterization | ||

| Molecular Formula | C10H15NO2 | |

| Molecular Weight | 181.23 g/mol | |

| Boiling Point | 120–124°C at 8 mmHg (for the analogous 2,3-isomer) | |

| Yield | 77-93% (reported for analogous reactions) |

Detailed Experimental Protocols

Two detailed experimental protocols are provided below, utilizing different reducing agents.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from established procedures for reductive amination.[3][4]

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Methylamine (40% solution in water)

-

Sodium Borohydride (NaBH4)

-

Methanol

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for workup)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine solution (2.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to a pH of approximately 2. Extract the aqueous layer with diethyl ether or dichloromethane to remove any unreacted aldehyde. Make the aqueous layer basic (pH ~10) by the addition of a sodium hydroxide solution.

-

Isolation: Extract the basic aqueous layer with three portions of diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure N-(2,4-dimethoxybenzyl)-N-methylamine.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a general procedure for reductive amination using sodium triacetoxyborohydride.[2]

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Methylamine hydrochloride

-

Sodium Triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution (for workup)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

-

Isolation: Separate the organic layer and extract the aqueous layer with three portions of DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-(2,4-dimethoxybenzyl)-N-methylamine.

Characterization

-

Singlets for the two methoxy groups (OCH3).

-

A singlet for the N-methyl group (N-CH3).

-

A singlet for the benzylic protons (Ar-CH2-N).

-

Multiplets corresponding to the aromatic protons.

Further characterization can be performed using Carbon-13 NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can react with water to produce flammable hydrogen gas.

-

Methylamine is a corrosive and flammable gas/liquid. Handle with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 4. scispace.com [scispace.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. rsc.org [rsc.org]

Technical Guide: N-(2,4-Dimethoxybenzyl)-N-methylamine (CAS 102503-23-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dimethoxybenzyl)-N-methylamine, identified by CAS number 102503-23-1, is a secondary amine that serves as a crucial intermediate and protecting group in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, most notably the 2,4-dimethoxybenzyl (DMB) group, allow it to be strategically employed in the synthesis of complex molecules, including novel drug candidates. This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in synthetic methodologies.

Chemical Structure and Identification

-

IUPAC Name: (2,4-dimethoxyphenyl)-N-methylmethanamine

-

Synonyms: N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE, 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine, N-Methyl-2,4-dimethoxybenzylamine[1]

-

CAS Number: 102503-23-1

-

Molecular Formula: C₁₀H₁₅NO₂[2]

-

Molecular Weight: 181.23 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of N-(2,4-Dimethoxybenzyl)-N-methylamine are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | 84-86 °C | [1] |

| Boiling Point | 262.1 °C at 760 mmHg | [3] |

| Density | 1.012 g/cm³ | [3] |

| Solubility | Soluble in organic solvents (alcohols, ethers, ketones); Insoluble in water. | [1][4] |

| pKa (Predicted) | 9.32 ± 0.10 | [3] |

| Refractive Index | 1.5 | [3] |

| Flash Point | 104.6 °C | [3] |

Biological Activity and Mechanism of Action

Current scientific literature indicates that N-(2,4-Dimethoxybenzyl)-N-methylamine is primarily utilized as a synthetic intermediate and is not known to possess significant intrinsic biological activity. Its value in drug development lies in its role as a protecting group for amine functionalities, which can be readily removed under specific acidic conditions. This allows for the selective modification of other parts of a molecule during a synthetic sequence.

The 2,4-dimethoxybenzyl (DMB) group is particularly useful as it can be cleaved under acidic conditions that are often milder than those required for other benzyl-type protecting groups. This is due to the electron-donating nature of the two methoxy groups on the benzene ring, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage.

While the compound itself is not biologically active in the traditional sense, it is an essential tool for the synthesis of a wide range of biologically active molecules, including potential therapeutics for cancer and infectious diseases.[5][6]

Experimental Protocols

Synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine

A common method for the synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine involves the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Methylamine (methanolic solution)

-

Methanol

-

Sodium borohydride

-

Dilute hydrochloric acid

-

Dilute sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2,4-dimethoxybenzaldehyde in methanol is cooled to 0 °C.

-

A methanolic solution of methylamine is added slowly to the stirred solution at 0 °C, and the mixture is stirred for 1 hour.

-

Sodium borohydride is added in portions at 0 °C, and the reaction mixture is then stirred at room temperature for 12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified with dilute hydrochloric acid, and methanol is removed under reduced pressure.

-

The residue is diluted with water and basified with dilute sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography.

Use as a Protecting Group and N-Debenzylation

N-(2,4-Dimethoxybenzyl)-N-methylamine is a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group for amines. The DMB group is introduced by reacting the amine to be protected with 2,4-dimethoxybenzyl bromide or a similar electrophile. The following protocol details the removal (deprotection) of the DMB group.

Materials:

-

N-(2,4-dimethoxybenzyl)-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anisole (as a scavenger)

Procedure for N-Debenzylation using Trifluoroacetic Acid:

-

The N-(2,4-dimethoxybenzyl)-protected compound is dissolved in dichloromethane.

-

Anisole is added to the solution to act as a carbocation scavenger.

-

Trifluoroacetic acid (TFA) is added to the mixture at room temperature. The concentration of TFA can be varied (e.g., 10%) depending on the stability of the substrate.[3]

-

The reaction is stirred at room temperature for a period of time (e.g., 2 hours), with progress monitored by TLC or LC-MS.[3]

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the TFA and solvent.

-

The residue is then subjected to a standard work-up procedure, which may include neutralization with a base and extraction, followed by purification.

Visualizations

Caption: Synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine.

Caption: Workflow for Amine Protection and Deprotection.

Applications in Drug Development

The primary application of N-(2,4-Dimethoxybenzyl)-N-methylamine in drug development is as a building block and a precursor to the DMB protecting group. For instance, it has been used in the synthesis of nimesulide derivatives that have shown potential as anticancer agents.[6] In such syntheses, the DMB group can be used to protect an amine functionality on a core scaffold while other chemical transformations are carried out on different parts of the molecule. The subsequent removal of the DMB group under acidic conditions reveals the free amine in the final product.

This strategy is valuable for creating libraries of compounds for screening purposes and for the total synthesis of complex natural products and their analogues. The reliable cleavage of the DMB group makes it a predictable and useful tool for medicinal chemists.

Safety Information

N-(2,4-Dimethoxybenzyl)-N-methylamine is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

N-(2,4-Dimethoxybenzyl)-N-methylamine is a valuable reagent in organic and medicinal chemistry. While it does not possess inherent biological activity, its role as a precursor to the acid-labile 2,4-dimethoxybenzyl protecting group for amines makes it an indispensable tool for the multi-step synthesis of complex, biologically active molecules. Understanding its properties and the experimental protocols for its use is essential for researchers and scientists engaged in drug discovery and development.

References

- 1. pp.bme.hu [pp.bme.hu]

- 2. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine and its Analogs as Building Blocks in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The 2,4-dimethoxyphenyl moiety, a key structural feature of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, serves as a versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its unique electronic and steric properties have been exploited to develop compounds with a range of biological activities, most notably in the field of oncology. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of compounds derived from this scaffold, with a particular focus on a potent anticancer agent.

Core Compound Profile

| Property | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 102503-23-1 | [1][2] |

| Molecular Formula | C10H15NO2 | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | ≥98% | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Synthesis of Key Intermediates

The utility of the 2,4-dimethoxyphenyl scaffold in medicinal chemistry often involves the synthesis of key intermediates that can be further elaborated into diverse molecular architectures. Two critical precursors are this compound and 2,4-dimethoxyaniline.

Experimental Protocol: Synthesis of this compound

This protocol describes the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.

Materials:

-

2,4-dimethoxybenzaldehyde

-

Methanolic solution of methylamine (33%)

-

Methanol

-

Sodium borohydride

-

Dilute hydrochloric acid

-

Dilute sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A solution of 2,4-dimethoxybenzaldehyde (20.0 g, 120.48 mmol) in methanol (200 mL) is cooled to 0°C.

-

A methanolic solution of methylamine (33%, 15.0 g, 481.90 mmol) is slowly added to the stirred solution at 0°C.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

Sodium borohydride (5.5 g, 144.57 mmol) is added in portions at 0°C.

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified with dilute hydrochloric acid (200 mL).

-

Methanol is removed by distillation under reduced pressure.

-

The residue is diluted with water and basified with dilute sodium hydroxide solution (80 mL).

-

The aqueous layer is extracted with ethyl acetate (5 x 200 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (50-80% ethyl acetate/hexane gradient elution) to afford this compound as a light yellow liquid.

Yield: 20.0 g (92.0%)

Experimental Protocol: Synthesis of 2,4-Dimethoxyaniline

This protocol details the reduction of 2,4-dimethoxynitrobenzene to 2,4-dimethoxyaniline.[3]

Materials:

-

2,4-dimethoxynitrobenzene

-

Ethanol

-

Hydrazine hydrate (80% mass concentration)

-

Ferric chloride

-

Activated carbon

Procedure:

-

In a reaction vessel, add 2,4-dimethoxynitrobenzene and ethanol.

-

To this mixture, add 80% hydrazine hydrate, ferric chloride, and activated carbon.

-

The weight ratio of 2,4-dimethoxynitrobenzene to ethanol should be between 1:1.5 and 1:3.

-

The weight ratio of 2,4-dimethoxynitrobenzene to hydrazine hydrate should be between 1:0.6 and 1:1.

-

The amount of ferric chloride should be 0.2%-1% of the weight of 2,4-dimethoxynitrobenzene.

-

The amount of activated carbon should be 7%-15% of the weight of 2,4-dimethoxynitrobenzene.

-

Heat the reaction mixture to a reflux temperature of 70-80°C.

-

Maintain the reaction at this temperature for 2-5 hours.

-

The reaction yields a crude product with a 2,4-dimethoxyaniline content of over 98%.

Yield: >96% Purity: >99.6%

Application in Anticancer Drug Discovery

A prominent example of the 2,4-dimethoxyphenyl scaffold in medicinal chemistry is its incorporation into a series of potent anticancer agents. Specifically, N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (compound 5o ) has demonstrated exceptional cytotoxic activity against various cancer cell lines.[4]

Biological Activity of Compound 5o

The in vitro cytotoxic activity of compound 5o was evaluated against human lung carcinoma (A549), colorectal adenocarcinoma (SW480), and normal human fetal lung fibroblast (MRC-5) cell lines using the MTT assay.

| Compound | Cell Line | IC50 (µM)[4] | Selectivity Index (SI) vs. MRC-5 |

| 5o | A549 | 0.15 ± 0.01 | 794.6 |

| SW480 | 3.68 ± 0.59 | 32.4 | |

| MRC-5 | 119.2 ± 3.2 | - | |

| Cisplatin | A549 | 5.77 ± 1.60 | - |

| Etoposide | A549 | 9.44 ± 1.98 | - |

| Doxorubicin | A549 | 0.46 ± 0.02 | - |

Compound 5o exhibited significantly higher potency against the A549 cell line compared to standard chemotherapeutic agents cisplatin, etoposide, and doxorubicin.[4] Furthermore, it displayed a high selectivity index, indicating a favorable therapeutic window.

Mechanism of Action: Topoisomerase IIα Inhibition

Molecular docking studies suggest that compound 5o targets the DNA-topoisomerase IIα (TOP2A) complex.[4] TOP2A is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[5][6] Inhibition of TOP2A leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[5][7]

Caption: Inhibition of Topoisomerase IIα by Compound 5o leading to apoptosis.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel anticancer agents like compound 5o follows a structured workflow, from chemical synthesis to comprehensive biological testing.

Caption: Workflow for the discovery and evaluation of benzimidazole-based anticancer agents.

Conclusion

The 2,4-dimethoxyphenyl scaffold, present in this compound and its analogs, represents a privileged substructure in medicinal chemistry. Its successful incorporation into highly potent and selective anticancer agents highlights its potential for the development of novel therapeutics. The detailed synthetic protocols and biological evaluation workflows provided in this guide offer a framework for researchers to explore the full potential of this versatile building block in their drug discovery programs. Further investigation into other therapeutic areas for compounds derived from this scaffold is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. UMIN Clinical Trials Registry [center6.umin.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing Nature’s Toolbox: Naturally Derived Bioactive Compounds in Nanotechnology Enhanced Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Analytical Profile of N-(2,4-dimethoxybenzyl)-N-methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N-(2,4-dimethoxybenzyl)-N-methylamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data, derived from analogous compounds, and detailed experimental protocols applicable to its analysis.

Chemical Structure and Properties

-

IUPAC Name: N-(2,4-dimethoxybenzyl)-N-methylamine

-

Molecular Weight: 181.23 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for N-(2,4-dimethoxybenzyl)-N-methylamine. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds, including 2,4-dimethoxybenzylamine and N-methylbenzylamine.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | d (J ≈ 8.4 Hz) | 1H | H-6 (Aromatic) |

| ~ 6.45 | d (J ≈ 2.4 Hz) | 1H | H-3 (Aromatic) |

| ~ 6.40 | dd (J ≈ 8.4, 2.4 Hz) | 1H | H-5 (Aromatic) |

| ~ 3.82 | s | 3H | OCH₃ (at C-2 or C-4) |

| ~ 3.80 | s | 3H | OCH₃ (at C-4 or C-2) |

| ~ 3.60 | s | 2H | CH₂ (Benzylic) |

| ~ 2.45 | s | 3H | N-CH₃ (Methylamine) |

| ~ 1.8 (broad) | s | 1H | NH (Amine) - exchangeable |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.5 | C-2 (Aromatic, C-OCH₃) |

| ~ 158.0 | C-4 (Aromatic, C-OCH₃) |

| ~ 130.0 | C-6 (Aromatic, CH) |

| ~ 120.0 | C-1 (Aromatic, Quaternary) |

| ~ 104.5 | C-5 (Aromatic, CH) |

| ~ 98.5 | C-3 (Aromatic, CH) |

| ~ 56.0 | CH₂ (Benzylic) |

| ~ 55.5 | OCH₃ |

| ~ 55.3 | OCH₃ |

| ~ 36.0 | N-CH₃ (Methylamine) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 181 | Moderate | [M]⁺ (Molecular Ion) |

| 151 | High | [M - CH₂NHCH₃]⁺ (Dimethoxybenzyl cation) |

| 121 | Moderate | [151 - CH₂O]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of N-(2,4-dimethoxybenzyl)-N-methylamine.

A common and effective method for the synthesis of N-(2,4-dimethoxybenzyl)-N-methylamine is the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.

-

Imine Formation: In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol. Add a solution of methylamine (1.2 equivalents, typically as a 40% solution in water or as a solution in THF) to the flask. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate with a small percentage of triethylamine to prevent peak tailing) to yield the pure N-(2,4-dimethoxybenzyl)-N-methylamine.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified N-(2,4-dimethoxybenzyl)-N-methylamine in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation and Analysis: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS analysis, a non-polar capillary column is typically used. For LC-MS, a C18 reversed-phase column is a common choice.

-

Data Acquisition: Acquire the mass spectrum in either electron ionization (EI) or electrospray ionization (ESI) mode. EI is useful for observing fragmentation patterns that aid in structural elucidation, while ESI is a softer ionization technique that is more likely to show the molecular ion peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of N-(2,4-dimethoxybenzyl)-N-methylamine.

References

The Dawn of a New Era in Neuropharmacology: A Technical Guide to the Discovery and History of Substituted Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and discovery of substituted phenethylamines, a class of psychoactive compounds that has profoundly impacted our understanding of neuropharmacology and psychopharmacology. From their natural origins to the groundbreaking work of pioneers like Dr. Alexander Shulgin, this whitepaper delves into the core scientific principles, experimental methodologies, and structure-activity relationships that define this diverse chemical family.

The Phenethylamine Backbone: A Gateway to Neuroactivity

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring attached to an ethylamine side chain. This simple scaffold is the foundation for a vast array of naturally occurring and synthetic molecules, including essential neurotransmitters, pharmaceuticals, and potent psychoactive substances.[1][2] The pharmacological versatility of this class arises from the diverse effects of substituting various functional groups at different positions on the phenethylamine core. These modifications can dramatically alter a compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems, leading to a wide spectrum of physiological and psychological effects.[3][4]

Endogenous examples of substituted phenethylamines, such as dopamine, norepinephrine, and epinephrine, are fundamental to regulating mood, motivation, and the sympathetic nervous system.[5] The discovery of naturally occurring psychoactive phenethylamines, like mescaline from the peyote cactus, opened the door to exploring the chemical basis of consciousness and led to the synthesis of a multitude of novel compounds.[6][7]

A Pioneer's Legacy: The Work of Dr. Alexander Shulgin

The modern history of substituted phenethylamines is inextricably linked with the work of Dr. Alexander "Sasha" Shulgin. A biochemist and pharmacologist, Shulgin dedicated much of his career to the synthesis and bioassay of hundreds of psychoactive compounds from his home laboratory.[8][9] His meticulous and systematic approach involved modifying the phenethylamine structure and personally documenting the resulting psychoactive effects.

Shulgin's work, most famously detailed in the book PiHKAL (Phenethylamines I Have Known and Loved), co-authored with his wife Ann Shulgin, provided detailed synthesis instructions and qualitative descriptions of the effects of 179 different phenethylamines.[8][10] This work not only introduced a plethora of novel research chemicals to the scientific community but also laid the groundwork for understanding the structure-activity relationships (SAR) within this class of compounds. Shulgin's explorations led to the popularization of now well-known compounds like 2C-B, first synthesized by him in 1974.[5][11][12]

Structure-Activity Relationships: Tailoring Neuroactivity

The diverse pharmacological effects of substituted phenethylamines are a direct result of their specific interactions with monoaminergic neurotransmitter systems. The nature and position of substituents on the phenethylamine core dictate the compound's binding affinity and functional activity at various receptors.

Ring Substitutions: The Key to Psychedelic Activity

Substitutions on the phenyl ring have the most profound impact on the hallucinogenic properties of these compounds. The "2C" series of phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, exemplifies this principle.[6][12] The nature of the substituent at the 4-position is particularly crucial in modulating potency and duration of action. For instance, the addition of a bromine atom at the 4-position yields 2C-B, a compound known for its psychedelic and mild entactogenic effects.[12]

Alpha-Methylation: The Amphetamine Connection

The addition of a methyl group at the alpha position of the ethylamine side chain creates the amphetamine subclass of phenethylamines. This modification generally increases the stimulant properties of the compound by enhancing the release of dopamine and norepinephrine.[4] A prominent example is 2,5-dimethoxy-4-methylamphetamine (DOM), a potent and long-acting psychedelic.[13][14]

Nitrogen Substitutions: Modulating Potency and Selectivity

While early studies suggested that N-alkylation of phenethylamines decreased activity, the discovery that N-benzyl substitution could dramatically increase binding affinity and functional activity at the 5-HT2A receptor was a significant breakthrough. This led to the development of the highly potent N-benzylphenethylamines (NBOMes).

Quantitative Analysis of Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of key substituted phenethylamines at various serotonin and dopamine receptors. This quantitative data is crucial for understanding the pharmacological profile of these compounds and for guiding the development of new therapeutic agents.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Substituted Phenethylamines

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 | D3 |

| 2C-B | >10,000 | 63 | 130 | >10,000 | >10,000 | >10,000 |

| 2C-E | >10,000 | 100 | 150 | >10,000 | >10,000 | >10,000 |

| DOM | 3,100 | 15 | 33 | 4,800 | 3,300 | 2,200 |

| Mescaline | 5,300 | 510 | 2,100 | >10,000 | >10,000 | >10,000 |

| MDMA | 2,900 | 2,600 | 1,800 | 9,100 | 12,000 | 4,500 |

Note: Data compiled from various sources. Experimental conditions may vary.

Table 2: Functional Potency (EC50, nM) of Selected Substituted Phenethylamines at 5-HT2 Receptors

| Compound | 5-HT2A | 5-HT2C |

| 2C-B | 1.2 | 0.63 |

| 2C-E | 1.5 | 0.81 |

| DOM | 0.48 | 0.72 |

| Mescaline | 63 | 130 |

Note: Data compiled from various sources. Experimental conditions may vary.

Table 3: Pharmacokinetic Parameters of MDMA in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.0 hours |

| Plasma Half-life (t1/2) | 6 - 8 hours |

| Metabolism | Primarily via CYP2D6 to HHMA, and N-demethylation to MDA |

| Excretion | Primarily renal |

Note: Data compiled from various sources.[15][16][17][18] Pharmacokinetics can be dose-dependent and influenced by genetic factors.

Signaling Pathways and Experimental Workflows

The psychoactive effects of substituted phenethylamines are primarily mediated through their interaction with serotonin and dopamine receptors, which are G-protein coupled receptors that initiate intracellular signaling cascades.

Serotonin 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a primary target for many psychedelic phenethylamines, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Dopamine D2 Receptor Signaling Pathway

Substituted phenethylamines can also interact with dopamine receptors. The D2 receptor is typically coupled to an inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Generalized Experimental Workflow for Synthesis and Pharmacological Evaluation

The discovery and characterization of novel substituted phenethylamines typically follow a structured workflow, from initial synthesis to comprehensive pharmacological profiling.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of substituted phenethylamines.

General Synthesis of a 2C-X Compound (e.g., 2C-B)

The synthesis of many 2C compounds, as pioneered by Shulgin, often starts from a substituted benzaldehyde. The following is a generalized procedure for the synthesis of 2C-B from 2,5-dimethoxybenzaldehyde.[2][19]

Step 1: Nitrostyrene Formation (Henry Reaction)

-

A solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid) is prepared.

-

Nitromethane and a catalyst, such as ammonium acetate, are added to the solution.

-

The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon cooling, the 2,5-dimethoxy-β-nitrostyrene product crystallizes and is collected by filtration.

Step 2: Reduction of the Nitrostyrene

-

The dried 2,5-dimethoxy-β-nitrostyrene is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF).

-

This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LAH), in anhydrous ether at a reduced temperature.

-

After the addition is complete, the reaction mixture is refluxed for several hours.

-

The reaction is then carefully quenched with water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the filtrate is extracted with a suitable organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield 2,5-dimethoxyphenethylamine (2C-H) as a free base.

Step 3: Bromination

-

The 2C-H is dissolved in glacial acetic acid.

-

A solution of elemental bromine in glacial acetic acid is added dropwise with stirring.

-

The reaction mixture is stirred for a period, and then the product, 4-bromo-2,5-dimethoxyphenethylamine hydrobromide (2C-B HBr), is precipitated, often by the addition of water.

-

The precipitate is collected by filtration, washed, and can be recrystallized for further purification.

Radioligand Binding Assay Protocol for Serotonin Receptors

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[6][9][10]

Materials:

-

Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A).

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A).

-

Unlabeled competitor ligand (the substituted phenethylamine being tested).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of the unlabeled competitor ligand.

-

In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of the competitor ligand to the assay buffer.

-

To determine non-specific binding, a high concentration of an unlabeled known ligand for the receptor is used in a separate set of wells.

-

Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

The data is then analyzed to determine the IC50 value of the competitor ligand, which can be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice is a widely used behavioral assay to screen for 5-HT2A receptor agonist activity, which is characteristic of many psychedelic compounds.[20][21]

Procedure:

-

Acclimate the animals to the testing environment.

-

Administer the test compound (substituted phenethylamine) to the animals, typically via intraperitoneal (IP) injection.

-

A control group receives a vehicle injection.

-

Place the animals in individual observation chambers.

-

Record the number of head twitches over a specified period (e.g., 30-60 minutes).

-

An increase in the frequency of head twitches compared to the control group is indicative of 5-HT2A receptor agonism.

Conclusion and Future Directions

The study of substituted phenethylamines has a rich history, from their discovery in nature to their extensive exploration in the laboratory. The pioneering work of scientists like Alexander Shulgin has provided a vast library of compounds and a foundational understanding of their structure-activity relationships. The quantitative data on receptor binding and functional activity, coupled with detailed experimental protocols, provides a robust framework for further research and development.

As our understanding of the neurobiological basis of mental health and consciousness continues to evolve, the therapeutic potential of precisely targeted substituted phenethylamines is becoming increasingly apparent. Future research will likely focus on developing novel compounds with improved selectivity and safety profiles, exploring their potential as treatments for a range of psychiatric and neurological disorders, and further unraveling the intricate signaling pathways they modulate within the brain. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals poised to contribute to this exciting and rapidly advancing field.

References

- 1. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. criver.com [criver.com]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin [psychedelics.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Screening hallucinogenic drugs: Systematic study of three behavioral tests | Semantic Scholar [semanticscholar.org]

- 8. jcami.eu [jcami.eu]

- 9. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 10. benchchem.com [benchchem.com]

- 11. 2C-B [chemeurope.com]

- 12. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 14. m.psychonautwiki.org [m.psychonautwiki.org]

- 15. jcami.eu [jcami.eu]

- 16. Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jcami.eu [jcami.eu]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of Dimethoxy-Substituted Benzylamines

For Researchers, Scientists, and Drug Development Professionals

Dimethoxy-substituted benzylamines represent a versatile class of organic compounds that serve as crucial scaffolds and pharmacophores in modern drug discovery and medicinal chemistry. Their structural simplicity, coupled with the electron-donating nature of the methoxy groups, allows for diverse functionalization, leading to a wide array of compounds with significant biological activities. This guide explores the core research applications of these molecules, focusing on their roles as modulators of key physiological targets.

Applications in Medicinal Chemistry and Pharmacology

The dimethoxy-benzylamine core is a privileged structure found in numerous biologically active compounds, primarily targeting the central nervous system (CNS). The position of the two methoxy groups on the phenyl ring (e.g., 2,4-, 2,5-, or 3,4-) profoundly influences the molecule's conformational flexibility, binding affinity, and selectivity for its biological target.

1.1. Serotonin (5-HT) Receptor Ligands

A significant area of research focuses on dimethoxy-substituted phenethylamines and amphetamines (which share the benzylamine backbone) as potent ligands for serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[1][2][3][4]

-

5-HT₂ₐ Receptor Agonists: The 2,5-dimethoxy substitution pattern is a hallmark of many classical psychedelic compounds that act as 5-HT₂ₐ receptor agonists.[3][5] Activation of this receptor is a key mechanism for the therapeutic effects of psychedelics in treating psychiatric disorders like depression and anxiety.[4][5] Research in this area aims to develop novel agonists with improved therapeutic profiles, potentially separating the therapeutic benefits from the psychoactive effects.[1] For example, structure-activity relationship (SAR) studies on 4-substituted-2,5-dimethoxyphenethylamines led to the discovery of CYB210010, a potent and orally bioavailable 5-HT₂ receptor agonist.[1] This compound has been identified as a valuable tool for investigating the therapeutic potential of 5-HT₂ receptor activation.[1]

-

5-HT₂₈ Receptor Ligands: The 5-HT₂₈ receptor is associated with adverse cardiovascular effects like cardiac valvulopathy.[3] Therefore, developing ligands with high selectivity for the 5-HT₂ₐ receptor over the 5-HT₂₈ receptor is a critical goal in drug development.[5] For instance, the compound LPH-5, a dimethoxyphenylpiperidine derivative, was found to be a moderately potent partial 5-HT₂₈R agonist but exhibited an approximately 60-fold selectivity for the 5-HT₂ₐ receptor.[5]

-

Radioligands for PET Imaging: N-benzyl derivatives of these structures, such as [¹¹C]CIMBI-5, have been developed as potent and selective 5-HT₂ₐ agonist radioligands for use in Positron Emission Tomography (PET) imaging, enabling the study of receptor binding in the brain.[4]

1.2. Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of these enzymes is a well-established strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.[7][8][]

Derivatives of dimethoxy-benzylamine have been incorporated into various heterocyclic scaffolds to create potent and selective MAO inhibitors. For example, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated, with some compounds showing highly potent and selective inhibition of MAO-B.[7] The search for reversible and selective MAO-B inhibitors is an active area of research to improve the safety and efficacy of treatments for Parkinson's disease.[7]

1.3. Building Blocks for Complex Molecules

Beyond their direct biological activity, dimethoxy-substituted benzylamines are valuable building blocks in organic synthesis.[10][11][12]

-

Amine Nucleophiles: They serve as versatile amine nucleophiles. For instance, 2,4-dimethoxybenzylamine is used as an ammonia equivalent in the synthesis of substituted oxazoles and in the total synthesis of antibacterial natural products.[11]

-

Protecting Groups: The 2,4-dimethoxybenzyl (DMB) group is often used as a protecting group for amines in multi-step syntheses.

-

Scaffold for Diverse Libraries: They are used in the synthesis of diverse chemical libraries for screening against various biological targets, including PD-1/PD-L1 inhibitors for cancer immunotherapy and inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 for prostate cancer.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data for representative dimethoxy-substituted benzylamine derivatives, highlighting their potency and selectivity for various targets.

Table 1: Serotonin (5-HT) Receptor Binding Affinities and Functional Activity

| Compound/Derivative | Target Receptor | Assay Type | Value | Unit | Reference |

| DOBz (2,5-Dimethoxy-4-benzylamphetamine) | 5-HT₂ₐ | Binding Affinity (Ki) | 0.40 | nM | [2] |

| 5-HT₂₈ | Binding Affinity (Ki) | 24.5 - 35.0 | nM | [2] | |

| 5-HT₂₋ | Binding Affinity (Ki) | 1.0 | nM | [2] | |

| 5-HT₂₈ | Functional Antagonist (pIC₅₀) | 7.61 | [3] | ||

| LPH-5 ((S)-11) | 5-HT₂ₐ | Functional Agonist (EC₅₀) | 3.2 | nM | [5] |

| 5-HT₂₈ | Functional Agonist (EC₅₀) | 190 | nM | [5] | |

| 5-HT₂₋ | Functional Agonist (EC₅₀) | 2.5 | nM | [5] | |

| CYB210010 | 5-HT₂ₐ | Functional Agonist (EC₅₀) | 18 | nM | [1] |

| 5-HT₂₋ | Functional Agonist (EC₅₀) | 22 | nM | [1] |

Table 2: Monoamine Oxidase (MAO) Inhibition

| Compound/Derivative | Target Enzyme | Assay Type | Value (IC₅₀) | Unit | Reference |

| Pyridazinobenzylpiperidine (S5) | MAO-B | Inhibition | 0.203 | µM | [7] |

| MAO-A | Inhibition | 3.857 | µM | [7] | |

| Fluorobenzyloxy Chalcone (FBZ13) | MAO-B | Inhibition | 0.0053 | µM | [8] |

| Pyridazinobenzylpiperidine (S16) | MAO-B | Inhibition | 0.979 | µM | [7] |

Experimental Methodologies

Detailed experimental protocols are found within the cited literature. This section provides a generalized overview of the key experimental workflows commonly employed in the research of these compounds.

3.1. General Synthetic Procedure (Illustrative)

The synthesis of novel benzylamine derivatives often involves multi-step sequences. A common approach for creating amide derivatives, for example, involves the coupling of a carboxylic acid with a substituted benzylamine.

-

Amide Coupling: A solution of the desired fatty acid (e.g., 5 mmol), dicyclohexylcarbodiimide (DCC, 5.5 mmol), and the selected 4-methoxybenzylamine (5 mmol) are dissolved in a solvent like dichloromethane (40 ml). A catalytic amount of 4-dimethylaminopyridine (DMAP) is added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The byproduct, N,N'-dicyclohexylurea, is removed by filtration. The resulting solution is washed sequentially with water and acetic acid, then dried. The final product is purified using column chromatography.

3.2. In Vitro Biological Assays

-

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. Typically, cell membranes expressing the target receptor are incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of radioactivity displaced by the test compound is measured to calculate the inhibition constant (Ki).

-

Functional Assays (e.g., Calcium Flux): These assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT₂ₐ, agonist binding leads to an increase in intracellular calcium. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The change in fluorescence upon addition of the test compound is measured to determine its potency (EC₅₀) and efficacy (Eₘₐₓ).[5]

-

Enzyme Inhibition Assays (MAO): The ability of a compound to inhibit MAO-A or MAO-B is measured using a fluorometric assay. The enzyme is incubated with the test compound before the addition of a substrate that produces a fluorescent product upon enzymatic action. The reduction in fluorescence compared to a control is used to calculate the IC₅₀ value.[7][8]

Visualizations: Pathways and Workflows

Diagram 1: Generalized 5-HT₂ₐ Receptor Signaling Pathway

The diagram below illustrates the canonical Gq-coupled signaling pathway activated by a dimethoxy-benzylamine-based 5-HT₂ₐ agonist.

Caption: Generalized Gq signaling pathway for 5-HT2A receptor agonists.

Diagram 2: Drug Discovery Workflow for Novel MAO-B Inhibitors

This workflow outlines the typical stages involved in identifying and characterizing novel MAO-B inhibitors based on a dimethoxy-benzylamine scaffold.

References

- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxy-4-benzylamphetamine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]

- 4. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase inhibition by selected dye compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. 2,4-Dimethoxybenzylamine 98 20781-20-8 [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine via Reductive Amination: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, a valuable building block in pharmaceutical and organic synthesis, through a reductive amination procedure. The method involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by in-situ reduction of the resulting imine with sodium borohydride.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, widely employed in the pharmaceutical industry for the preparation of diverse amine scaffolds.[1][2] This method offers a straightforward and efficient route to secondary and tertiary amines from readily available carbonyl compounds and amines.[3] The synthesis of this compound is a prime example of this reaction's utility, yielding a key intermediate for various applications.

Reaction Scheme

The synthesis proceeds in a one-pot reaction as follows:

-

Imine Formation: 2,4-dimethoxybenzaldehyde reacts with methylamine to form an intermediate imine.

-

Reduction: The imine is subsequently reduced by sodium borohydride to yield the target secondary amine, this compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value | Reference |

| Starting Materials | ||

| 2,4-Dimethoxybenzaldehyde | 20.0 g (120.48 mmol) | [4] |

| Methylamine (33% in Methanol) | 15.0 g (481.90 mmol) | [4] |

| Sodium Borohydride | 5.5 g (144.57 mmol) | [4] |

| Solvent | ||

| Methanol | 200 mL | [4] |

| Reaction Conditions | ||

| Imine Formation Temperature | 0°C | [4] |

| Imine Formation Time | 1 hour | [4] |

| Reduction Temperature | 0°C to Room Temperature | [4] |

| Reduction Time | 12 hours | [4] |

| Product Information | ||

| Product Name | This compound | [4][5] |

| CAS Number | 102503-23-1 | [5] |

| Molecular Weight | 181.23 g/mol | [5] |

| Physical Form | Light yellow liquid | [4] |

| Yield | 20.0 g (92.0%) | [4] |

| Purity (typical) | 98% | [5][6] |

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[4]

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Methylamine (33% solution in methanol)

-

Sodium borohydride

-

Methanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dilute hydrochloric acid

-

Dilute sodium hydroxide solution

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 20.0 g (120.48 mmol) of 2,4-dimethoxybenzaldehyde in 200 mL of methanol.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 15.0 g (481.90 mmol) of a 33% methanolic solution of methylamine to the stirred solution at 0°C.

-

Continue stirring the reaction mixture at 0°C for 1 hour to facilitate the formation of the imine.

-

-

Reduction:

-

While maintaining the temperature at 0°C, add 5.5 g (144.57 mmol) of sodium borohydride in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion of the reaction, carefully acidify the mixture with dilute hydrochloric acid.

-

Remove the methanol by distillation under reduced pressure.

-

Dilute the residue with water and then basify with a dilute sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (5 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient elution of 50-80% ethyl acetate in hexane to afford 20.0 g (92.0% yield) of this compound as a light yellow liquid.[4]

-

Characterization:

-

¹H NMR (400 MHz, DMSO-d6): δ 7.14 (d, J = 8.4Hz, 1H), 6.51 (brs, 1H), 6.47-6.45 (d, J = 8.4Hz, 1H), 6.47-6.45 (brs, 1H), 6.47-6.45 (m, 1H), 3.74 (s, 6H), 3.53 (s, 2H), 2.24 (s, 3H).[4]

-

LC-MS: m/z 181.80 [M + H]⁺.[4]

Safety Information

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

It is recommended to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE | 102503-23-1 [chemicalbook.com]

- 5. This compound | 102503-23-1 [sigmaaldrich.com]

- 6. This compound | 102503-23-1 [sigmaaldrich.com]

Application Notes and Protocols for the Use of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-dimethoxyphenyl)-N-methylmethanamine, also known as N-(2,4-dimethoxybenzyl)-N-methylamine, is a versatile synthetic intermediate with applications in the construction of complex organic molecules and pharmaceutical drugs.[1] Its electron-rich aromatic ring makes it an excellent precursor for the synthesis of heterocyclic compounds, particularly isoquinolines. The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[2]

This document provides detailed protocols and application notes for the synthesis of a substituted isoquinoline derivative from this compound via the Schlittler-Müller modification of the Pomeranz-Fritsch reaction. This method offers a direct approach to the isoquinoline nucleus by condensing a benzylamine with a glyoxal acetal, followed by acid-catalyzed cyclization.[3][4]

Proposed Synthetic Route: Schlittler-Müller Isoquinoline Synthesis

The chosen synthetic strategy involves a two-step, one-pot reaction sequence where this compound is first condensed with glyoxal diethylacetal to form an intermediate Schiff base. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the target 6,8-dimethoxy-2-methylisoquinolinium salt. The electron-donating methoxy groups on the benzylamine facilitate the cyclization step.

Experimental Protocols

Protocol 1: Synthesis of 6,8-dimethoxy-2-methylisoquinolinium methanesulfonate

This protocol is adapted from established procedures for the Schlittler-Müller reaction, utilizing conditions reported for similar electron-rich benzylamines.

Materials:

-

This compound (MW: 181.23 g/mol )

-

Glyoxal diethylacetal (MW: 146.18 g/mol )

-

Methanesulfonic acid (MsOH)

-

Acetonitrile (ACN), anhydrous

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.81 g, 10 mmol, 1.0 equiv.) and anhydrous acetonitrile (50 mL).

-

Addition of Reagents: To the stirred solution, add glyoxal diethylacetal (1.61 g, 11 mmol, 1.1 equiv.).

-

Acid-Catalyzed Cyclization: Slowly add methanesulfonic acid (1.3 mL, 20 mmol, 2.0 equiv.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Basification and Extraction: Carefully neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, the isoquinolinium salt, can be purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether to afford the pure 6,8-dimethoxy-2-methylisoquinolinium methanesulfonate.

Data Presentation

Table 1: Representative Yields of Isoquinoline Synthesis via Schlittler-Müller Type Reactions

| Benzylamine Precursor | Product | Yield (%) | Reference |

| 3,4,5-Trimethoxybenzylamine | 6,7,8-Trimethoxyisoquinoline derivative | 65 | Adapted from[5] |

| 3,4-Dimethoxybenzylamine | 6,7-Dimethoxyisoquinoline derivative | 72 | Adapted from[5] |

| 3,4-(Methylenedioxy)benzylamine | 6,7-(Methylenedioxy)isoquinoline derivative | 68 | Adapted from[5] |

| 2,4-Dimethoxybenzylamine | 6,8-Dimethoxyisoquinoline derivative | ~60-70 (expected) | N/A |

Table 2: Characterization Data for the Expected Product: 6,8-dimethoxy-2-methylisoquinolinium salt

| Property | Data |

| Molecular Formula | C₁₂H₁₄NO₂⁺ (cation) |

| Molecular Weight | 204.24 g/mol (cation) |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.5 (s, 1H, H-1), 8.2 (d, 1H, H-3), 7.8 (d, 1H, H-4), 7.5 (d, 1H, H-5), 7.2 (d, 1H, H-7), 4.2 (s, 3H, N-CH₃), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃). (Hypothetical data based on known isoquinolines) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160.2, 158.5, 145.1, 136.8, 128.4, 122.7, 118.9, 105.6, 98.3, 56.5, 56.2, 45.8. (Hypothetical data based on known isoquinolines) |

| Mass Spectrometry (ESI+) | m/z: 204.11 [M]⁺ (calculated for C₁₂H₁₄NO₂⁺, 204.10) |

Visualizations

Caption: Reaction mechanism for the Schlittler-Müller synthesis of 6,8-dimethoxy-2-methylisoquinolinium salt.

Caption: Experimental workflow for the synthesis of 6,8-dimethoxy-2-methylisoquinolinium methanesulfonate.

References

Application Notes and Protocols: N-Methylation of 2,4-Dimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-methylation of 2,4-dimethoxybenzylamine to yield N-methyl-2,4-dimethoxybenzylamine and N,N-dimethyl-2,4-dimethoxybenzylamine. The protocols outlined below are established methods for the selective methylation of primary amines and are widely applicable in organic synthesis and medicinal chemistry.

Introduction

N-methylation of amines is a fundamental transformation in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of a methyl group to a nitrogen atom can significantly modulate a compound's pharmacological properties, such as its potency, selectivity, metabolic stability, and bioavailability. 2,4-Dimethoxybenzylamine is a common building block in organic synthesis, and its N-methylated derivatives serve as key intermediates in the preparation of various target compounds.

This application note details two robust and widely used methods for the N-methylation of 2,4-dimethoxybenzylamine:

-

Reductive Amination: A versatile method for the mono- or di-methylation of primary amines using formaldehyde as the methyl source and a reducing agent.

-

Eschweiler-Clarke Reaction: A classic method for the exhaustive methylation of primary amines to their corresponding tertiary amines using formic acid and formaldehyde.[1][2] This reaction is particularly advantageous as it avoids the formation of quaternary ammonium salts.[1]

Data Presentation

The following table summarizes the key reagents and reaction parameters for the described protocols.

| Parameter | Reductive Amination (Mono-methylation) | Eschweiler-Clarke Reaction (Di-methylation) |

| Starting Material | 2,4-Dimethoxybenzylamine | 2,4-Dimethoxybenzylamine |

| Methylating Agent | Formaldehyde (37% in H₂O) | Formaldehyde (37% in H₂O) |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Formic Acid (HCOOH) |